5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the IUPAC name 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-amine. Its molecular formula is CHNO, and it has a molecular weight of 233.23 g/mol. The compound is classified as an oxadiazole derivative and is notable for its potential applications in medicinal chemistry and material science .
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine belongs to the class of heterocyclic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the benzodioxin moiety adds to its structural complexity and potential reactivity .
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine can involve several synthetic routes. A common method includes the reaction of appropriate amidoximes with aldehydes or ketones under acidic or basic conditions to form the oxadiazole ring.
One efficient synthetic route involves:
This process requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products .
The molecular structure of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine features:
The structure can be represented using various chemical notation systems:
The compound has a melting point that varies based on purity and synthesis method but generally falls within a range typical for similar oxadiazole derivatives .
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:
These reactions are significant in developing derivatives with enhanced biological activity or altered physical properties .
The mechanism of action for compounds like 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves interaction with biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding due to its electron-withdrawing properties.
Research indicates that derivatives of oxadiazoles exhibit various biological activities including antimicrobial and anticancer effects. The specific mechanism often involves inhibition of key metabolic pathways or receptor signaling cascades .
The physical properties include:
Key chemical properties include:
Relevant data suggests that modifications to the structure can significantly influence these properties .
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine has several promising applications:
These applications underscore the significance of this compound in both academic research and industrial contexts .
The 1,3,4-oxadiazole ring is a nitrogen-oxygen heterocycle celebrated for its multifaceted roles in bioactive molecules. Key attributes include:
Recent studies highlight the oxadiazole’s critical role in antimicrobial agents. For example, thiazolidin-4-one–oxadiazole hybrids penetrate bacterial membranes and inhibit FabH (β-ketoacyl-ACP synthase III), a conserved enzyme in fatty acid biosynthesis . The table below compares bioactivities of select 1,3,4-oxadiazole derivatives:
Table 1: Pharmacological Profiles of 1,3,4-Oxadiazole Derivatives
Compound | Target Activity | Key Mechanism |
---|---|---|
5-Phenyl-[1,3,4]oxadiazol-2-yl-methylamine | Anti-inflammatory | COX-2 inhibition |
Thiazolidinone-oxadiazole hybrids | Gram-negative bacteria (E. coli) | FabH enzyme inhibition |
Pyrazine-oxadiazole conjugates | Kinase modulation | ATP-competitive binding |
The 2,3-dihydro-1,4-benzodioxin system—a bicyclic framework with fused 1,4-dioxane and benzene rings—imparts distinct pharmacological advantages:
Benzodioxin derivatives demonstrate broad bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory effects. For instance, N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide potently inhibits α-glucosidase, while triazole-linked analogs exhibit antimicrobial properties [5]. The scaffold’s versatility is evident in these structurally diverse derivatives:
Table 2: Bioactive Benzodioxin Hybrids and Their Applications
Compound | Biological Activity | Structural Features |
---|---|---|
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | Enzyme inhibition | Extended aryl-oxadiazole linkage |
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide | α-Glucosidase/AChE inhibition | Quinoxaline-sulfonamide pharmacophore |
7-Methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-amine–benzodioxin conjugate | Anticancer (cell-based assays) | Naphthyridine-oxadiazole core |
The fusion of benzodioxin and 1,3,4-oxadiazole motifs in 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine creates a synergistic pharmacophore with enhanced targeting capabilities:
Table 3: Calculated Physicochemical Parameters of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-amine
Parameter | Value | Prediction Method |
---|---|---|
Molecular Weight | 233.22 g/mol | Empirical formula |
Hydrogen Bond Acceptors | 5 | Computational modeling |
Hydrogen Bond Donors | 1 | Structural analysis |
Predicted logP | 1.9 | XLogP3 algorithm |
Collision Cross-Section ([M+H]⁺) | 145.1 Ų | Travelling-wave ion mobility |
This hybridization strategy addresses limitations of individual scaffolds: benzodioxins alone exhibit suboptimal membrane permeability, while oxadiazoles may lack target specificity. The covalent integration creates a molecule with biofilm-disrupting capabilities and enhanced Gram-negative antibacterial activity, as demonstrated in analogs achieving MIC90 values of 8 µg/mL against E. coli .
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: